molecular formula C10H10N2OS B12120830 {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide

Cat. No.: B12120830
M. Wt: 206.27 g/mol
InChI Key: JYPUOIMPIXJVJY-UHFFFAOYSA-N
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Description

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide typically involves the reaction of 1-benzofuran-2-ylmethyl chloride with thiourea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted benzofuran derivatives, substituted methanimidamide derivatives.

Scientific Research Applications

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of cell death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzofuran-2-ylmethyl chloride
  • Thiourea
  • Benzofuran derivatives
  • Methanimidamide derivatives

Uniqueness

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other benzofuran or methanimidamide derivatives, this compound exhibits a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-benzofuran-2-ylmethyl carbamimidothioate

InChI

InChI=1S/C10H10N2OS/c11-10(12)14-6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H3,11,12)

InChI Key

JYPUOIMPIXJVJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CSC(=N)N

Origin of Product

United States

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